molecular formula C7H10O4 B7907297 Cyclopentane-1,1-dicarboxylic acid CAS No. 80481-96-5

Cyclopentane-1,1-dicarboxylic acid

Cat. No.: B7907297
CAS No.: 80481-96-5
M. Wt: 158.15 g/mol
InChI Key: YZFOGXKZTWZVFN-UHFFFAOYSA-N
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Description

Cyclopentane-1,1-dicarboxylic acid is a chemical compound with the molecular formula C7H10O4. It is a dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclopentane ring. This compound is known for its versatility and is used in various scientific and industrial applications.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

      Scientific Research Applications

        Mechanism of Action

        Cyclopentane-1,1-dicarboxylic acid is similar to other dicarboxylic acids such as cyclopropane-1,1-dicarboxylic acid and cyclopentane-1,3-dicarboxylic acid. its unique structure and properties set it apart from these compounds. This compound has a higher thermal stability and a different reactivity profile compared to its counterparts.

        Comparison with Similar Compounds

        • Cyclopropane-1,1-dicarboxylic acid

        • Cyclopentane-1,3-dicarboxylic acid

        • Cyclohexane-1,1-dicarboxylic acid

        Properties

        IUPAC Name

        cyclopentane-1,1-dicarboxylic acid
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI

        InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI Key

        YZFOGXKZTWZVFN-UHFFFAOYSA-N
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Canonical SMILES

        C1CCC(C1)(C(=O)O)C(=O)O
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Formula

        C7H10O4
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        DSSTOX Substance ID

        DTXSID80901708
        Record name NoName_846
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID80901708
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Molecular Weight

        158.15 g/mol
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        CAS No.

        5802-65-3
        Record name 5802-65-3
        Source DTP/NCI
        URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076
        Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
        Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

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        Reactant of Route 6
        Cyclopentane-1,1-dicarboxylic acid

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